Cas no 112753-64-7 (1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide)

1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide structure
112753-64-7 structure
Product Name:1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide
CAS No:112753-64-7
MF:C7H17N3O2
MW:175.228781461716
CID:129905
PubChem ID:366267
Update Time:2025-04-19

1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide Chemical and Physical Properties

Names and Identifiers

    • 1-Triazene,3,3-diethyl-1-propoxy-, 2-oxide
    • 1-Propoxy-3,3-diethyltriazene 2-oxide
    • diethylamino-oxido-propoxyiminoazanium
    • 112753-64-7
    • SCHEMBL8775483
    • DTXSID80327141
    • NCI60_011532
    • Inchi: 1S/C7H17N3O2/c1-4-7-12-8-10(11)9(5-2)6-3/h4-7H2,1-3H3
    • InChI Key: SRMGPOJFLKZFES-UHFFFAOYSA-N
    • SMILES: O(CCC)N=[N+](N(CC)CC)[O-]

Computed Properties

  • Exact Mass: 175.13221
  • Monoisotopic Mass: 175.132
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 53.6Ų

Experimental Properties

  • PSA: 50.9
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